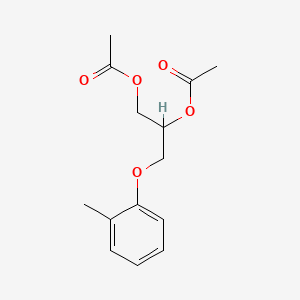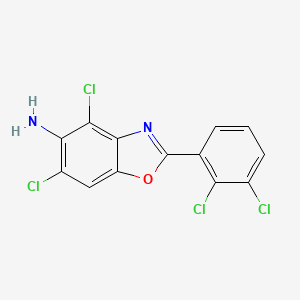
Benzamidine, N-(2-diethylaminoethyl)-4-isopropoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Diethylaminoethyl)-4-isopropoxybenzamidine is a chemical compound with a complex structure that includes an amidine group, an isopropoxy group, and a diethylaminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Diethylaminoethyl)-4-isopropoxybenzamidine typically involves multiple steps, starting with the preparation of the benzamidine core. One common method involves the reaction of 4-isopropoxybenzonitrile with diethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-(2-Diethylaminoethyl)-4-isopropoxybenzamidine may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Diethylaminoethyl)-4-isopropoxybenzamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
N-(2-Diethylaminoethyl)-4-isopropoxybenzamidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-Diethylaminoethyl)-4-isopropoxybenzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diethylaminoethyl group can facilitate binding to these targets, while the isopropoxy group may enhance its solubility and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Diethylaminoethyl)-4-iodobenzamide
- N-(2-Diethylaminoethyl)-4-fluorobenzamide
- N-(2-Diethylaminoethyl)-4-methoxybenzamide
Uniqueness
N-(2-Diethylaminoethyl)-4-isopropoxybenzamidine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its isopropoxy group differentiates it from other similar compounds, potentially offering unique advantages in terms of solubility and interaction with biological targets.
This detailed article provides a comprehensive overview of N-(2-Diethylaminoethyl)-4-isopropoxybenzamidine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
62979-94-6 |
|---|---|
Molekularformel |
C16H27N3O |
Molekulargewicht |
277.40 g/mol |
IUPAC-Name |
N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide |
InChI |
InChI=1S/C16H27N3O/c1-5-19(6-2)12-11-18-16(17)14-7-9-15(10-8-14)20-13(3)4/h7-10,13H,5-6,11-12H2,1-4H3,(H2,17,18) |
InChI-Schlüssel |
RHKAJQAIEVKRTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN=C(C1=CC=C(C=C1)OC(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


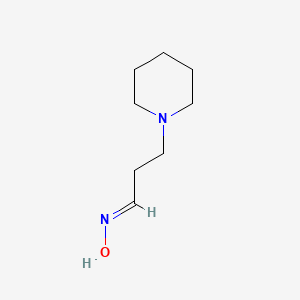
![(3aR)-3a,4,6,7-tetrahydro-1H-oxadiazolo[4,3-c][1,4]thiazin-3-one](/img/structure/B13793070.png)

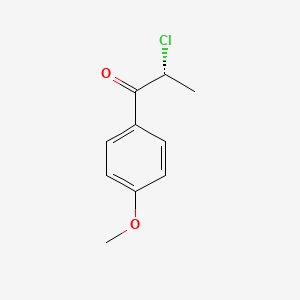
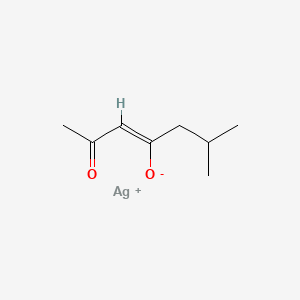
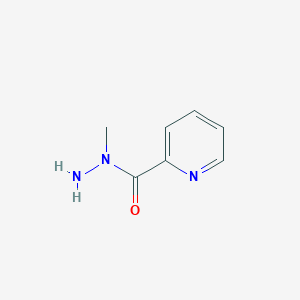
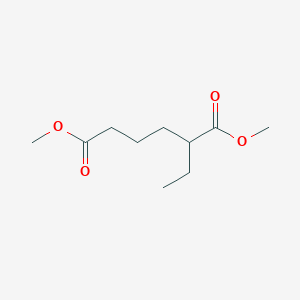
![7-Imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13793103.png)
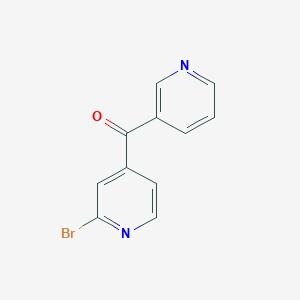
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile](/img/structure/B13793116.png)
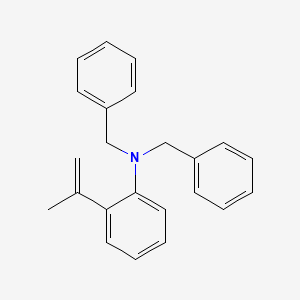
![Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[5-(4-methylphenyl)thieno[2,3-D]pyrimidin-4-YL]thio]-](/img/structure/B13793132.png)
